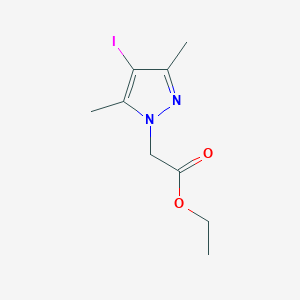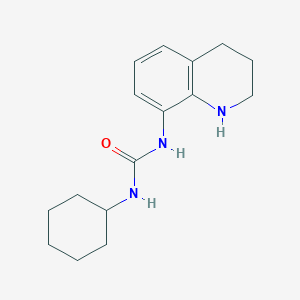
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a chemical compound with the IUPAC name N-cyclohexyl-N’-(1,2,3,4-tetrahydro-5-quinolinyl)urea . It has a molecular weight of 273.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is 1S/C16H23N3O/c20-16(18-12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h4,9-10,12,17H,1-3,5-8,11H2,(H2,18,19,20) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a powder that is stored at room temperature . Its molecular weight is 273.38 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity :
- Elkholy and Morsy (2006) described the synthesis of tetrahydroquinoline derivatives by reacting cyclohexanone with various compounds, including urea. This demonstrates the compound's role in the synthesis of complex organic structures (Elkholy & Morsy, 2006).
- Bischoff, Schroeder, and Gründemann (1982) discussed the Nitrile Carboxamide Rearrangement involving cyclohexanone-2-carboxamide and cyan amide to form various urea derivatives, highlighting the chemical transformations of similar compounds (Bischoff, Schroeder, & Gründemann, 1982).
Enantioselective Synthesis :
- Xu, Zhang, and Jacobsen (2014) detailed the synthesis of chiral tetrahydroisoquinolines using a chiral sulfinamido urea catalyst. This research underscores the compound's utility in creating enantioselective products, crucial in pharmaceutical synthesis (Xu, Zhang, & Jacobsen, 2014).
Development of Pharmacologically Active Compounds :
- Schmidt et al. (2011) synthesized novel chroman and tetrahydroquinoline ureas and evaluated them as TRPV1 antagonists, indicating potential in drug development (Schmidt et al., 2011).
Biginelli-type Synthesis :
- Kolosov, Kulyk, Al-Ogaili, and Orlov (2015) explored the synthesis of tetrahydroquinazolin-2,5(1H,6H)-diones using ureas, demonstrating the compound's relevance in diverse organic synthesis methods (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).
Anti-Acetylcholinesterase Activity :
- Vidaluc, Calmel, Bigg, Carilla, and Briley (1995) synthesized ureas and assessed their anti-acetylcholinesterase activity, indicating potential applications in treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Central Nervous System and Cardiovascular System Effects :
- Pandey, Mukesh, Kumar, and Trivedi (2008) evaluated compounds for their effects on the CNS and CVS, showcasing the compound's potential in medical research (Pandey, Mukesh, Kumar, & Trivedi, 2008).
Formation of Heterocycles :
- Bischoff and Schroeder (1983) discussed the formation of heterocycles using cyano-cyclohexenyl-urea, again highlighting the compound's role in complex organic chemistry (Bischoff & Schroeder, 1983).
SARS-CoV-2 Proteins Interaction :
- Krysantieva, Voronina, and Safin (2023) synthesized a tetrahydroquinazoline derivative and investigated its interaction with SARS-CoV-2 proteins, suggesting potential applications in antiviral research (Krysantieva, Voronina, & Safin, 2023).
Supramolecular Gelators :
- Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, and Sgarzi (2013) synthesized quinoline urea derivatives and investigated their gelator behavior, highlighting potential applications in material science (Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, & Sgarzi, 2013).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4,6,10,13,17H,1-3,5,7-9,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPGGTZSLHZYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2NCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

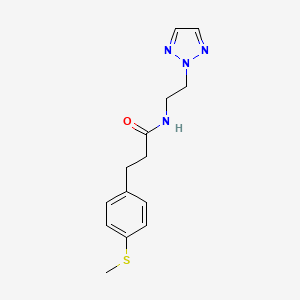

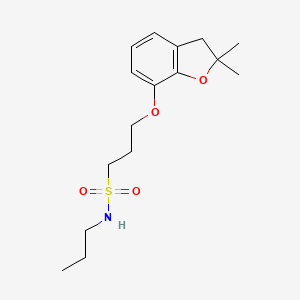

![Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2796856.png)
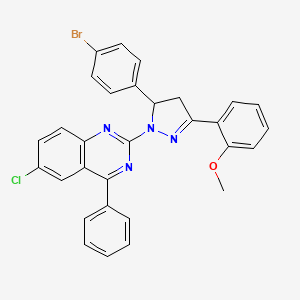
![9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide](/img/structure/B2796859.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796862.png)
![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)

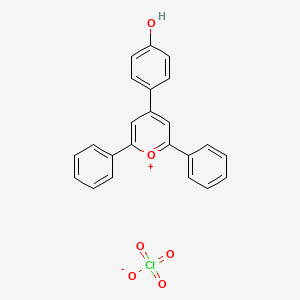
![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)
